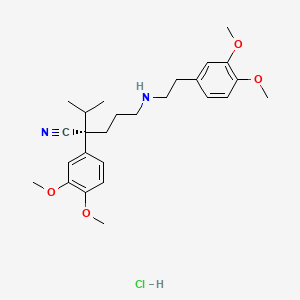
(S)-(-)-Norverapamil Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-Norverapamil Hydrochloride is a chiral compound and an enantiomer of Norverapamil. It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. The this compound is specifically the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Norverapamil Hydrochloride typically involves the resolution of racemic Norverapamil or the asymmetric synthesis starting from chiral precursors. One common method is the chiral resolution using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis using chiral catalysts or starting materials that inherently possess the desired chirality.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, which is crucial for its application in pharmaceuticals.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-Norverapamil Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amine derivatives.
Aplicaciones Científicas De Investigación
(S)-(-)-Norverapamil Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a tool to study the stereoselective interactions of drugs with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (S)-(-)-Norverapamil Hydrochloride involves its interaction with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
Verapamil: The parent compound, used as a calcium channel blocker.
Norverapamil: The racemic mixture of the compound.
®-(+)-Norverapamil Hydrochloride: The R-enantiomer of Norverapamil.
Uniqueness
(S)-(-)-Norverapamil Hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its R-enantiomer and racemic mixture. Its enantioselective interaction with biological targets makes it valuable in research and therapeutic applications.
Propiedades
Fórmula molecular |
C26H37ClN2O4 |
|---|---|
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1 |
Clave InChI |
OEAFTRIDBHSJDC-SNYZSRNZSA-N |
SMILES isomérico |
CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
SMILES canónico |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


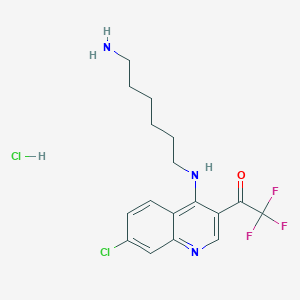
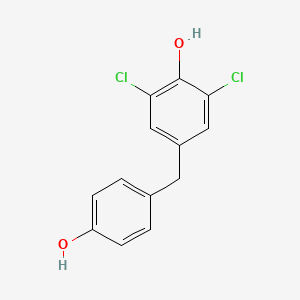
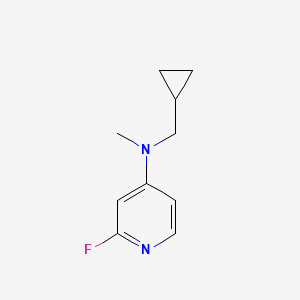
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

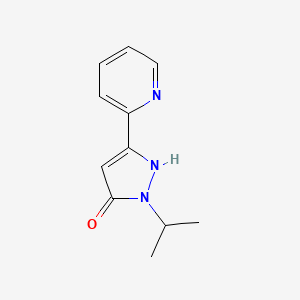
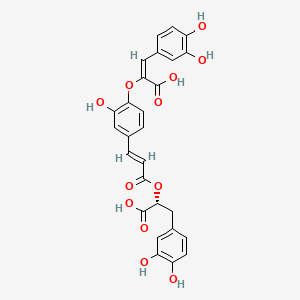
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
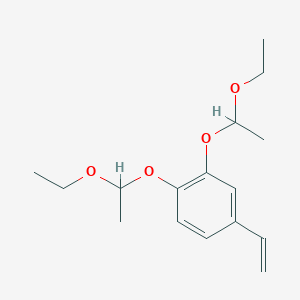
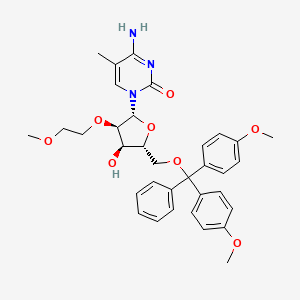
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
